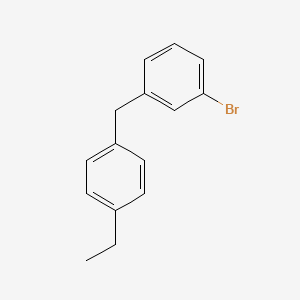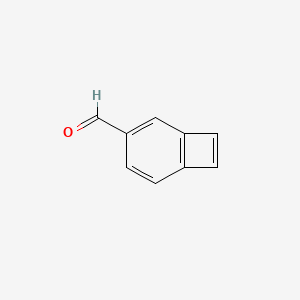
Taltobulin intermediate-2
概要
説明
Taltobulin intermediate-2 is a derivative of hydrocinnamic acid, which is a carboxylic acid with the formula C9H10O2. This compound belongs to the class of phenylpropanoids and is characterized by the presence of a phenyl group attached to a three-carbon chain ending in a carboxyl group. It is a white, crystalline solid with a sweet, floral scent at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
Hydrocinnamic acid can be synthesized from cinnamic acid through hydrogenation. The reaction involves the addition of hydrogen to the double bond of cinnamic acid, resulting in the formation of hydrocinnamic acid . Another method involves the reduction of cinnamic acid using sodium amalgam in water or by electrolysis .
Industrial Production Methods
Industrial production of hydrocinnamic acid typically involves catalytic hydrogenation of cinnamic acid. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Taltobulin intermediate-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Taltobulin intermediate-2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant growth regulation and as a root exudate.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of fragrances, food additives, and pharmaceuticals
作用機序
The mechanism of action of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
類似化合物との比較
Taltobulin intermediate-2 can be compared with other similar compounds such as:
Phenylpropanoic acid: Similar structure but lacks the beta,beta-dimethyl and alpha-oxo groups.
Cinnamic acid: Precursor to hydrocinnamic acid, lacks the hydrogenation and additional functional groups.
Benzoic acid: Similar aromatic structure but lacks the three-carbon chain
These comparisons highlight the unique structural features and reactivity of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo-, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
3-methyl-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
InChIキー |
ULDLCYGZHGFPIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxirane, [(2,3-dimethylphenoxy)methyl]-](/img/structure/B8768326.png)
![Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8768327.png)




![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid](/img/structure/B8768375.png)


![4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline](/img/structure/B8768401.png)

